N-(2-fluorophenyl)-N-(1-phenethylpiperidin-4-yl)isobutyramide,monohydrochloride
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Overview
Description
N-(2-fluorophenyl)-N-(1-phenethylpiperidin-4-yl)isobutyramide, monohydrochloride is a synthetic compound that belongs to the class of piperidine derivatives This compound is known for its unique chemical structure, which includes a fluorophenyl group and a phenethylpiperidinyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-fluorophenyl)-N-(1-phenethylpiperidin-4-yl)isobutyramide, monohydrochloride typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Phenethyl Group: The phenethyl group is introduced via a nucleophilic substitution reaction.
Attachment of the Fluorophenyl Group: The fluorophenyl group is attached using a coupling reaction, often facilitated by a palladium catalyst.
Formation of the Isobutyramide Moiety: The isobutyramide group is introduced through an amidation reaction.
Hydrochloride Formation: The final step involves the formation of the monohydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-(2-fluorophenyl)-N-(1-phenethylpiperidin-4-yl)isobutyramide, monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu)
Hydrolysis: Hydrochloric acid (HCl), sodium hydroxide (NaOH)
Major Products
Oxidation: N-oxides
Reduction: Amines
Substitution: Substituted fluorophenyl derivatives
Hydrolysis: Carboxylic acids and amines
Scientific Research Applications
N-(2-fluorophenyl)-N-(1-phenethylpiperidin-4-yl)isobutyramide, monohydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological receptors and enzymes.
Medicine: Investigated for its potential therapeutic effects, including analgesic and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-fluorophenyl)-N-(1-phenethylpiperidin-4-yl)isobutyramide, monohydrochloride involves its interaction with specific molecular targets, such as receptors and enzymes. The compound binds to these targets, modulating their activity and triggering downstream signaling pathways. This can result in various physiological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
- N-(2-chlorophenyl)-N-(1-phenethylpiperidin-4-yl)isobutyramide
- N-(2-bromophenyl)-N-(1-phenethylpiperidin-4-yl)isobutyramide
- N-(2-methylphenyl)-N-(1-phenethylpiperidin-4-yl)isobutyramide
Uniqueness
N-(2-fluorophenyl)-N-(1-phenethylpiperidin-4-yl)isobutyramide, monohydrochloride is unique due to the presence of the fluorophenyl group, which imparts distinct chemical and biological properties. The fluorine atom can influence the compound’s lipophilicity, metabolic stability, and binding affinity to molecular targets, making it a valuable compound for various research applications.
Properties
CAS No. |
2748591-21-9 |
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Molecular Formula |
C23H30ClFN2O |
Molecular Weight |
404.9 g/mol |
IUPAC Name |
N-(2-fluorophenyl)-2-methyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide;hydrochloride |
InChI |
InChI=1S/C23H29FN2O.ClH/c1-18(2)23(27)26(22-11-7-6-10-21(22)24)20-13-16-25(17-14-20)15-12-19-8-4-3-5-9-19;/h3-11,18,20H,12-17H2,1-2H3;1H |
InChI Key |
LFBJUPYGJBDTQL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)N(C1CCN(CC1)CCC2=CC=CC=C2)C3=CC=CC=C3F.Cl |
Origin of Product |
United States |
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